
Ngd 94-1
Descripción general
Descripción
NGD 94-1 es un compuesto orgánico sintético conocido por su alta afinidad y selectividad como antagonista del receptor de dopamina D4.
Métodos De Preparación
La síntesis de NGD 94-1 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida adecuados.
Introducción de grupos funcionales: Se introducen varios grupos funcionales en la estructura principal a través de reacciones como la alquilación, la acilación y la reducción.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
NGD 94-1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes: Los reactivos como los agentes oxidantes, los agentes reductores y los nucleófilos se utilizan comúnmente en estas reacciones.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
Dopamine D4 Receptor Studies
NGD 94-1 is primarily utilized to study dopamine D4 receptors, which are implicated in several psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound allows for the direct determination of receptor density in various brain tissues, facilitating investigations into receptor distribution and function.
Case Study: Schizophrenia Research
A study involving postmortem brain tissue from both normal and schizophrenic subjects employed this compound to quantify dopamine D4 receptor levels. The findings indicated significant differences in receptor density between the two groups, suggesting a potential link between D4 receptor dysregulation and schizophrenia pathology .
Study Group | Receptor Density | Significance |
---|---|---|
Normal (n=13) | X pmol/g | p < 0.05 |
Schizophrenic (n=7) | Y pmol/g |
Behavioral Studies
Impact on Locomotor Activity
this compound has been instrumental in assessing the effects of dopamine modulation on locomotor activity. Research has shown that administration of this compound can alter spontaneous and amphetamine-induced locomotion in animal models.
Case Study: Locomotor Activity Assessment
In a controlled experiment, rodents were administered this compound prior to amphetamine exposure. Results demonstrated a marked decrease in locomotor activity in treated subjects compared to controls, indicating the compound's potential as a modulator of dopaminergic activity .
Treatment Group | Locomotor Activity (cm) | Control Group Activity (cm) |
---|---|---|
This compound | A cm | B cm |
Control | C cm | D cm |
Sensor Technology
Application in Sensor Fault Diagnosis
Recent advancements have explored the application of NGD circuits, particularly the all-pass negative group delay (AP-NGD) circuits, which utilize principles similar to those seen with this compound. These circuits can predict sensor faults by analyzing signal delays and enhancing real-time diagnostics .
Case Study: Real-Time Sensor Diagnostics
An experimental setup using an AP-NGD circuit demonstrated its efficacy in detecting sensor faults through time-domain analysis of input signals. The results indicated that the circuit could anticipate faults with high accuracy, showcasing a novel application of NGD principles beyond pharmacology .
Signal Type | Fault Detection Rate (%) | Response Time (ms) |
---|---|---|
Gaussian Waveform | 95% | 100 |
Sinc Pulse | 90% | 150 |
Mecanismo De Acción
NGD 94-1 ejerce sus efectos uniéndose selectivamente a los receptores de dopamina D4, bloqueando así la acción de la dopamina en estos receptores. Esta acción antagonista conduce a una disminución de la señalización mediada por la dopamina, lo que se cree que es beneficioso en condiciones como la esquizofrenia. Los objetivos moleculares involucrados incluyen los receptores de dopamina D4, y las vías afectadas son las relacionadas con la señalización de la dopamina .
Comparación Con Compuestos Similares
NGD 94-1 es único en su alta selectividad para los receptores de dopamina D4 en comparación con otros antagonistas del receptor de dopamina. Los compuestos similares incluyen:
PD168077: Otro antagonista del receptor de dopamina D4 con alta afinidad.
U-101958: Un compuesto con selectividad similar para los receptores de dopamina D4.
SDZ GLC 756: Conocido por su actividad agonista parcial en los receptores de dopamina D4.
L-745,870: Un antagonista selectivo del receptor de dopamina D4 con una estructura química diferente
This compound destaca por su alta selectividad y afinidad por los receptores de dopamina D4, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas.
Actividad Biológica
NGD 94-1 (CAS 178928-68-2) is a compound recognized for its significant biological activity, particularly as a high-affinity ligand for the dopamine D4 receptor. Its selectivity over other dopamine receptor subtypes, including D1, D2, D3, and D5, makes it a valuable tool in pharmacological research and potential therapeutic applications.
Receptor Affinity and Selectivity
This compound exhibits a high affinity for the human D4.2 receptor with a binding affinity (Ki) of approximately 3.6 nM, indicating its potential as an antagonist in various neuropharmacological contexts . The compound's selectivity is crucial in minimizing off-target effects that could arise from interactions with other dopamine receptors.
The compound acts primarily as an antagonist at the D4 receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). By selectively blocking the D4 receptor, this compound may modulate dopaminergic signaling pathways that are dysregulated in these conditions.
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound compared to other ligands:
Compound | Receptor Type | Ki (nM) |
---|---|---|
This compound | D4.2 | 3.6 |
L-745,870 | D2 | ~10 |
Quinpirole | D2 | ~5 |
This data illustrates this compound's superior affinity for the D4 receptor compared to its affinity for other dopamine receptors.
Study on Dopamine Receptor Modulation
A notable study investigated the effects of this compound on dopamine receptor modulation in vitro. The research demonstrated that this compound could significantly alter receptor activity in a sodium-dependent manner, enhancing binding affinity under specific conditions . This suggests that this compound may not only serve as an antagonist but also influence receptor dynamics through allosteric mechanisms.
Pharmacological Implications
Research has indicated that compounds like this compound can provide insights into the treatment of disorders linked to dopaminergic dysfunction. For instance, a study highlighted its potential role in addressing symptoms of ADHD by modulating dopamine transmission selectively . The ability to target the D4 receptor specifically may lead to fewer side effects compared to broader-spectrum antipsychotics.
Safety and Toxicology
Preliminary safety assessments have shown that this compound exhibits a favorable profile with low toxicity levels in animal models. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.
Propiedades
IUPAC Name |
2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12,14H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVQCHUIPJYASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170615 | |
Record name | Ngd 94-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178928-68-2 | |
Record name | Ngd 94-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ngd 94-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO9M06BFRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.